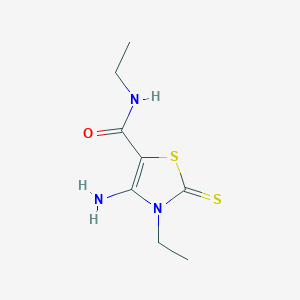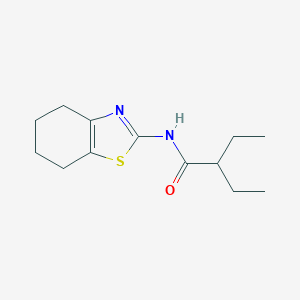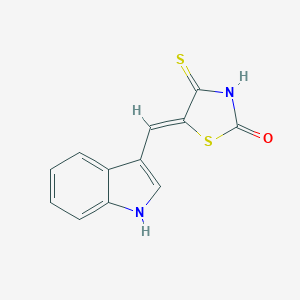![molecular formula C15H16F3NO4S B256525 Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B256525.png)
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate, also known as CTSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTSA is a white crystalline powder with a molecular formula of C16H17F3NO4S and a molecular weight of 385.37 g/mol.
Mécanisme D'action
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate works by binding to the active site of COX-2, preventing the enzyme from converting arachidonic acid into prostaglandins, which are involved in the inflammation process. Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate also inhibits the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to reduce inflammation and tumor growth. Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a low toxicity profile and has been shown to be effective in inhibiting the activity of certain enzymes and proteins. However, Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has limitations in terms of its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate. One potential application is in the development of anti-inflammatory drugs. Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to be effective in inhibiting the activity of COX-2, which is involved in the inflammation process. Another potential application is in the development of anti-cancer drugs. Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to determine the full potential of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate and its applications in scientific research.
Méthodes De Synthèse
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate can be synthesized through a multi-step reaction process starting from commercially available starting materials. The synthesis involves the reaction of 2-nitro-4-(trifluoromethyl)thiophenol with cyclohexyl bromoacetate in the presence of a base to yield the desired product. The reaction conditions and purification methods have been optimized to obtain high yields and purity of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate.
Applications De Recherche Scientifique
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has shown potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been studied for its anti-inflammatory and anti-cancer properties. Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammation process. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Nom du produit |
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate |
|---|---|
Formule moléculaire |
C15H16F3NO4S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
cyclohexyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate |
InChI |
InChI=1S/C15H16F3NO4S/c16-15(17,18)10-6-7-13(12(8-10)19(21)22)24-9-14(20)23-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2 |
Clé InChI |
PQUSKFIUSUCXKC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
SMILES canonique |
C1CCC(CC1)OC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



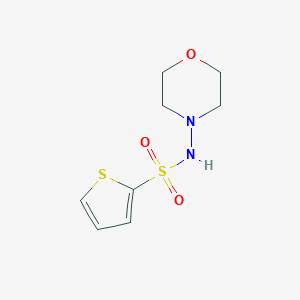
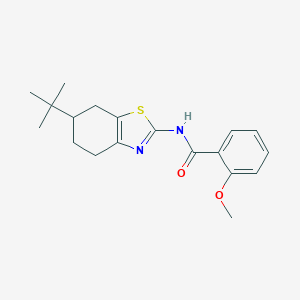
![5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B256451.png)
![3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B256452.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256453.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256454.png)
![2-methoxyethyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B256455.png)
![ethyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B256456.png)
![N-[3-allyl-5-(4',5'-dimethyl-2,3'-bi-1,3-thiazol-2'-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B256461.png)
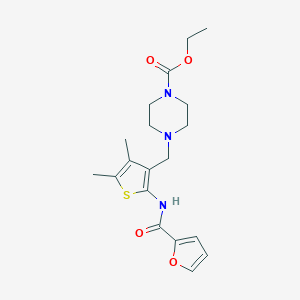
![N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B256468.png)
